2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
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Overview
Description
2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a synthetic organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with difluoroethyl and dimethyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluoroethyl Group: This can be achieved through nucleophilic substitution reactions using difluoroethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including enzyme inhibition, receptor modulation, and antimicrobial properties.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoroethyl)-3-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 5-Fluoro-1H-pyrazolo[3,4-b]pyridine
- 1H-Pyrrolo[2,3-b]pyridine derivatives
Uniqueness
2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its lipophilicity and metabolic stability, while the dimethyl groups contribute to its steric profile and reactivity.
Properties
IUPAC Name |
2-(2,2-difluoroethyl)-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3O/c1-5-3-8(16)13-10-9(5)6(2)15(14-10)4-7(11)12/h3,7H,4H2,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSNTGDLQWPYFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN(C(=C12)C)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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